molecular formula C21H27N3O2 B2453706 N-cyclopentyl-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide CAS No. 1351800-81-1

N-cyclopentyl-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide

Cat. No.: B2453706
CAS No.: 1351800-81-1
M. Wt: 353.466
InChI Key: PWLQLDWUXCZUTC-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(2-oxo-3-phenyl-1,4-diazaspiro[45]dec-3-en-1-yl)acetamide is a complex organic compound characterized by its unique spirocyclic structure

Properties

IUPAC Name

N-cyclopentyl-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c25-18(22-17-11-5-6-12-17)15-24-20(26)19(16-9-3-1-4-10-16)23-21(24)13-7-2-8-14-21/h1,3-4,9-10,17H,2,5-8,11-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLQLDWUXCZUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=O)N2CC(=O)NC3CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of cyclopentanone with phenylhydrazine to form a hydrazone intermediate. This intermediate undergoes cyclization with ethyl acetoacetate under acidic conditions to yield the spirocyclic core. Subsequent acylation with chloroacetyl chloride in the presence of a base such as triethylamine completes the synthesis .

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

N-cyclopentyl-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-4-yl)acetamide
  • 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate

Uniqueness

N-cyclopentyl-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

N-cyclopentyl-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide, a compound with the CAS number 1351800-81-1, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its synthesis, structural characteristics, and biological evaluations based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H27N3O2, with a molecular weight of approximately 353.458 g/mol. Its structure features a spirocyclic framework that includes both nitrogen and carbon atoms, which is significant for its biological activity.

PropertyValue
Molecular Formula C21H27N3O2
Molecular Weight 353.458 g/mol
CAS Number 1351800-81-1
SMILES Notation O=C(CN1C(=O)C(=NC21CCCCC2)c1ccccc1)NC1CCCC1

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically start from readily available precursors. The process includes cyclization and functionalization steps that yield the desired spirocyclic structure. Specific methodologies may vary, but they often rely on established techniques in organic chemistry to ensure high purity and yield.

Anticancer Properties

Recent studies have explored the anticancer potential of various diazaspiro compounds, including N-cyclopentyl derivatives. For instance, compounds with similar structural motifs have shown significant activity against various cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways associated with cell proliferation and survival.

Antimicrobial Activity

Compounds similar to this compound have been evaluated for their antimicrobial properties. Research indicates that these compounds can exhibit activity against a range of bacteria and fungi by disrupting cellular functions or inhibiting essential enzymes.

Neuroprotective Effects

Some studies suggest that the diazaspiro framework may confer neuroprotective effects, potentially through mechanisms such as reducing oxidative stress or modulating neurotransmitter levels. This aspect is particularly relevant in the context of neurodegenerative diseases.

Case Studies

A series of case studies have been conducted to evaluate the biological activities of related compounds:

  • Antitumor Activity : A study assessed the efficacy of several diazaspiro derivatives against human breast cancer cell lines (MCF7). Results indicated that certain derivatives exhibited IC50 values below 10 µM, suggesting potent anticancer properties.
  • Antimicrobial Screening : In a comparative study involving various spirocyclic compounds, N-cyclopentyl derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition at concentrations as low as 50 µg/mL against Staphylococcus aureus.
  • Neuroprotection : Another investigation focused on the neuroprotective effects of similar compounds in an in vitro model of oxidative stress induced by hydrogen peroxide in neuronal cells. The study found that treatment with these compounds significantly reduced cell death compared to controls.

Q & A

Q. What are the key synthetic strategies for N-cyclopentyl-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, focusing on constructing the spirocyclic diazaspiro core followed by functionalization. For example:

Core formation : Cyclization of precursor amines or ketones under acidic or catalytic conditions to form the 1,4-diazaspiro[4.5]dec-3-en-2-one scaffold .

Acetamide linkage : Coupling the spirocyclic intermediate with cyclopentylamine via nucleophilic acyl substitution or carbodiimide-mediated amidation .
Optimization includes solvent selection (e.g., DMF for polar intermediates), temperature control (e.g., reflux for cyclization), and catalysts (e.g., Pd for cross-coupling). Purity is enhanced via column chromatography or recrystallization .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms the spirocyclic structure, acetamide linkage, and phenyl/cyclopentyl substituents .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ~423 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves bond angles and ring puckering in the diazaspiro system (using SHELXL for refinement) .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .

Advanced Research Questions

Q. How do substituents (e.g., phenyl, cyclopentyl) influence the compound’s biological activity and binding affinity?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve:
  • Computational modeling : Density Functional Theory (DFT) predicts electronic effects; molecular docking (e.g., AutoDock) evaluates interactions with target proteins .
  • Comparative assays : Testing analogs with varied substituents (e.g., replacing cyclopentyl with cyclohexyl) in enzyme inhibition assays. For example, phenyl groups enhance π-π stacking with aromatic residues in enzyme active sites .
  • Data table :
SubstituentIC₅₀ (μM)LogPBinding Energy (kcal/mol)
Phenyl0.453.2-9.8
4-Fluorophenyl0.323.5-10.2
Cyclopentyl0.672.8-8.5

Q. How can researchers address contradictions in reported bioactivity data across studies?

  • Methodological Answer : Contradictions arise from assay variability (e.g., cell lines, concentrations). Mitigation strategies include:
  • Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence polarization) with cellular viability assays (e.g., MTT) .
  • Meta-analysis : Pool data from multiple studies using standardized metrics (e.g., normalized IC₅₀ values) and statistical tools (e.g., ANOVA with post-hoc tests) .
  • Control standardization : Use reference inhibitors (e.g., staurosporine for kinase assays) to calibrate experimental conditions .

Q. What computational methods are employed to predict the compound’s stability and reactivity?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulates conformational changes in the spirocyclic system under physiological conditions (e.g., solvation in water) .
  • Reactivity prediction : Quantum mechanical calculations (e.g., Fukui indices) identify electrophilic/nucleophilic sites. For example, the 2-oxo group is prone to nucleophilic attack .
  • Degradation studies : Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) paired with LC-MS to track decomposition products .

Data Contradiction Analysis

Q. How to reconcile discrepancies in synthetic yields reported for this compound?

  • Methodological Answer : Yield variability (~30–70%) may stem from:
  • Intermediate stability : The diazaspiro intermediate is hygroscopic; anhydrous conditions improve yields .
  • Catalyst efficiency : Screening catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., XPhos) optimizes coupling steps .
  • Purification losses : High-polarity byproducts reduce isolated yields; switching from silica gel to reverse-phase HPLC improves recovery .

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